An In-depth Technical Guide to 4'-Methoxybutyrophenone: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 4'-Methoxybutyrophenone: Synthesis, Characterization, and Applications
A Note on Nomenclature: This guide focuses on the chemical compound 4'-Methoxybutyrophenone (CAS No. 4160-51-4). The user query specified "4'-(Methoxymethyl)butyrophenone," which represents a different chemical structure. Given the prevalence of data for the former and the scarcity for the latter, this document will proceed under the assumption that "4'-Methoxybutyrophenone" was the intended subject of inquiry. This compound is a member of the butyrophenone class of chemicals, which are notable for their applications in medicinal chemistry.[1]
Core Chemical Properties and Structure
4'-Methoxybutyrophenone is an aromatic ketone that presents as a colorless to pale yellow liquid at room temperature.[2] Its core structure consists of a butyrophenone backbone with a methoxy group substituted at the para-position (position 4) of the phenyl ring.
Physicochemical Data
The key physicochemical properties of 4'-Methoxybutyrophenone are summarized in the table below, providing a quantitative overview for researchers and chemists.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-methoxyphenyl)butan-1-one | [3][4] |
| CAS Number | 4160-51-4 | [3][4] |
| Molecular Formula | C₁₁H₁₄O₂ | [3][4] |
| Molecular Weight | 178.23 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 286-288 °C (547-550 °F) | [2] |
| Density | 1.0292 g/cm³ (estimate) | [5] |
| Solubility | Insoluble in water | [2] |
Chemical Structure
The structure of 4'-Methoxybutyrophenone is defined by a phenyl ring attached to a carbonyl group, which is in turn bonded to a propyl chain. The electron-donating methoxy group on the phenyl ring influences the reactivity of the aromatic system.
Caption: Chemical structure of 4'-Methoxybutyrophenone.
Synthesis Protocol: Friedel-Crafts Acylation
The most common and efficient method for the synthesis of 4'-Methoxybutyrophenone is the Friedel-Crafts acylation of anisole (methoxybenzene) with butyryl chloride.[6][7] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds via the formation of a highly reactive acylium ion, which then attacks the electron-rich anisole ring. The methoxy group of anisole is an activating, ortho-para director, leading to the preferential formation of the para-substituted product due to reduced steric hindrance.[6]
Caption: Simplified workflow of Friedel-Crafts acylation.
Step-by-Step Experimental Protocol
This protocol is adapted from standard Friedel-Crafts acylation procedures.[6][8]
Materials:
-
Anisole
-
Butyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a calcium chloride drying tube, and an addition funnel. Ensure all glassware is oven-dried to prevent moisture contamination, as AlCl₃ is highly water-sensitive.
-
Reagent Preparation: In a fume hood, cautiously and portion-wise add anhydrous AlCl₃ (1.1 equivalents) to anhydrous DCM in the reaction flask, under an inert atmosphere (e.g., nitrogen or argon). Cool the resulting suspension in an ice bath to 0-5 °C.
-
Acyl Chloride Addition: Dissolve butyryl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. The formation of the acylium ion complex is an exothermic process.
-
Anisole Addition: After the complete addition of butyryl chloride, add anisole (1.0 equivalent) dissolved in anhydrous DCM to the addition funnel. Add the anisole solution dropwise to the reaction mixture, again maintaining the temperature at 0-5 °C. The reaction is typically stirred at this temperature for an additional 1-2 hours, followed by stirring at room temperature for 2-4 hours.
-
Reaction Quench: Once the reaction is complete (monitored by TLC), slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Neutralization and Drying: Wash the combined organic layers with 5% NaHCO₃ solution, then with water, and finally with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure 4'-Methoxybutyrophenone.
Spectral Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the range of 6.9-8.0 ppm), the methoxy protons (a singlet around 3.8 ppm), and the aliphatic protons of the butyryl chain (a triplet for the terminal methyl group and two multiplets for the methylene groups).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 200 ppm), the aromatic carbons (with the carbon attached to the methoxy group being the most shielded), the methoxy carbon (around 55 ppm), and the aliphatic carbons.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the range of 1670-1690 cm⁻¹. Other significant peaks include C-H stretching for the aromatic and aliphatic groups, and C-O stretching for the ether linkage.[9]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern would likely involve the cleavage of the acyl group, leading to a prominent peak at m/z = 135, corresponding to the methoxybenzoyl cation.[4][10]
Applications and Future Directions
4'-Methoxybutyrophenone serves as a valuable intermediate in organic synthesis. Its structural motifs are found in various biologically active molecules.
Intermediate in Pharmaceutical Synthesis
The butyrophenone core is a well-established pharmacophore in medicinal chemistry, particularly in the development of antipsychotic drugs.[1] While 4'-Methoxybutyrophenone itself is not an active pharmaceutical ingredient, its structure can be modified to create derivatives with potential therapeutic applications. For instance, related methoxy-substituted compounds have been investigated for their roles as:
-
Neuroprotective agents: Certain methoxy-substituted flavonoids have shown neuroprotective effects.[11]
-
Anticancer agents: Chalcones, which can be synthesized from methoxy-substituted acetophenones, have been studied for their cytotoxic activity against cancer cell lines.[12]
Building Block for Complex Molecules
The carbonyl and methoxy groups of 4'-Methoxybutyrophenone are functional handles that allow for a wide range of chemical transformations, making it a useful starting material for the synthesis of more complex molecules in various fields, including agrochemicals and materials science.[13]
Conclusion
4'-Methoxybutyrophenone is a readily synthesizable aromatic ketone with a well-defined chemical structure and properties. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. While direct applications are limited, its utility as a synthetic intermediate, particularly in the exploration of novel therapeutic agents, underscores its importance for the research and drug development community. Further investigation into the biological activities of its derivatives could open new avenues for its application in medicinal chemistry.
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Chegg. (2020). Analyze the IR spectrum for 4-methoxyacetophenone provided below giving the absorption and bond responsible. [Link]
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- Kaneko, M., et al. (2015). Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. ACS Medicinal Chemistry Letters, 6(10), 1056-1060.
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MDPI. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. [Link]
- Govek, S. P., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208-5212.
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